molecular formula C12H9BrF2O B8268065 1-Bromo-3-(2,2-difluoroethoxy)naphthalene

1-Bromo-3-(2,2-difluoroethoxy)naphthalene

Cat. No.: B8268065
M. Wt: 287.10 g/mol
InChI Key: GKSVBKGEETTXSC-UHFFFAOYSA-N
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Description

1-Bromo-3-(2,2-difluoroethoxy)naphthalene is an organic compound that belongs to the class of bromonaphthalenes It is characterized by the presence of a bromine atom and a difluoroethoxy group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the photobromination of naphthalene using molecular bromine, which results in the formation of bromonaphthalene derivatives . The difluoroethoxy group can be introduced through nucleophilic substitution reactions using appropriate reagents and conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent functionalization processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(2,2-difluoroethoxy)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Cyanide, amines, and other nucleophiles for substitution reactions.

    Catalysts: Palladium catalysts for coupling reactions.

    Solvents: Organic solvents such as dichloromethane and tetrahydrofuran.

Major Products:

    Nitrile Derivatives: Formed through substitution reactions.

    Aryl or Vinyl Derivatives: Formed through coupling reactions.

Scientific Research Applications

1-Bromo-3-(2,2-difluoroethoxy)naphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2,2-difluoroethoxy)naphthalene involves its interaction with molecular targets through its bromine and difluoroethoxy groups. These functional groups can participate in various chemical reactions, leading to the formation of new compounds with desired properties. The exact molecular pathways depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Properties

IUPAC Name

1-bromo-3-(2,2-difluoroethoxy)naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrF2O/c13-11-6-9(16-7-12(14)15)5-8-3-1-2-4-10(8)11/h1-6,12H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSVBKGEETTXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2Br)OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrF2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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